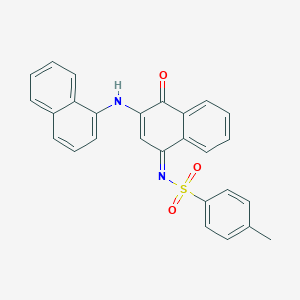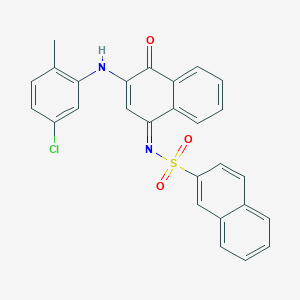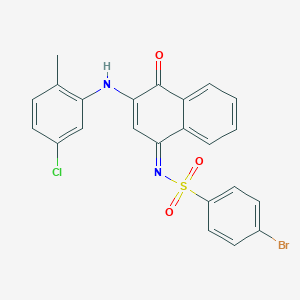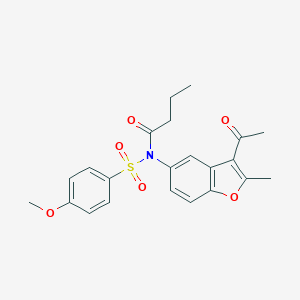
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-methoxybenzenesulfonamide, commonly known as AMBS, is a novel compound that has gained significant attention in recent years due to its potential as a therapeutic agent. AMBS has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of AMBS is not fully understood. However, it has been proposed that AMBS exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, AMBS has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
AMBS has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, AMBS has been shown to decrease the expression of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Furthermore, AMBS has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AMBS in lab experiments is its ability to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Additionally, AMBS has been shown to possess anti-cancer and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using AMBS in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on AMBS. One potential direction is to investigate the potential of AMBS as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of AMBS and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, future studies should focus on improving the solubility of AMBS in water, which would make it easier to administer in experimental settings.
Synthesemethoden
AMBS can be synthesized using a multi-step process that involves the reaction of 2-methyl-3-benzofuranone with butyryl chloride to form 3-butyryl-2-methylbenzofuranone. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form AMBS. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
AMBS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, AMBS has been found to have anti-cancer effects, and it has been shown to inhibit the growth of various cancer cell lines. Furthermore, AMBS has been shown to possess neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H23NO6S |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C22H23NO6S/c1-5-6-21(25)23(30(26,27)18-10-8-17(28-4)9-11-18)16-7-12-20-19(13-16)22(14(2)24)15(3)29-20/h7-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
YKXMMCYWUJTGFU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
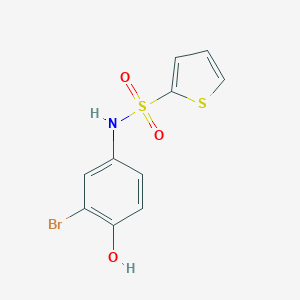
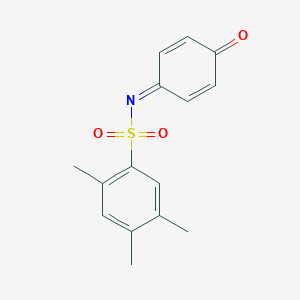
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)

